4-Fluorophenoxyacetic acid
Overview
Description
4-Fluorophenoxyacetic acid is a white shiny crystalline powder or flakes . It is used as an intermediate in the production of fluorinated anesthetics .
Synthesis Analysis
The compound 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent . Additionally, copper(II) complexes of the type [Cu(NO)(NN)(ClO4)2], in which NO=this compound hydrazide (4-FH) were synthesized and characterized using various spectroscopic methods .
Molecular Structure Analysis
The molecular formula of this compound is C8H7FO3 . The molecular weight is 170.14 g/mol . The IUPAC name is 2-(4-fluorophenoxy)acetic acid . The InChI is InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) . The Canonical SMILES is C1=CC(=CC=C1OCC(=O)O)F .
Chemical Reactions Analysis
There is limited information available on the chemical reactions of this compound .
Physical And Chemical Properties Analysis
This compound is a white shiny crystalline powder or flakes . It is insoluble in water . The melting point ranges from 81 - 83 °C .
Scientific Research Applications
Enhancing Agricultural Crop Resistance
4-Fluorophenoxyacetic acid (4-FPA) has been identified as a plant strengthener, particularly beneficial in agriculture. It enhances the resistance of major cereals like rice, wheat, and barley to sap-sucking insects. This is achieved by triggering the formation of flavonoid polymers in plant cells. The application of 4-FPA in fields has been shown to suppress insect pest populations and increase crop yields, particularly for rice. This discovery opens new avenues for sustainable pest control methods in agriculture without relying heavily on pesticides (Wanwan Wang et al., 2020).
Application in Fluorescent Indicators
This compound is also relevant in the field of fluorescent indicators. The BODIPY (4-bora-3a,4a-diaza-s-indacene) scaffold, a fluorophore, has been employed in the design and synthesis of fluorescent indicators for various applications. These applications range from detecting pH, metal ions, and biomolecules to monitoring reactive oxygen species and other physical phenomena. The advancement in fluorescent probes, including those based on BODIPY scaffolds, contributes significantly to analytical and bioanalytical chemistry, enhancing the detection and study of various biological and chemical processes (N. Boens et al., 2012).
Biotechnological Prospects
The natural production of fluorinated compounds, including derivatives of this compound, has biotechnological significance. These compounds have diverse applications in various sectors of modern society. The discovery of enzymes like fluorinase, responsible for the formation of the C–F bond in such compounds, has opened new possibilities for the biotechnological production of fluorinated compounds. These advancements are particularly promising for synthesizing [18F]-labeled radiotracers used in medical imaging (M. Carvalho & R. Oliveira, 2017).
Mechanism of Action
Target of Action
The primary target of 4-Fluorophenoxyacetic acid (4-FPA) is the plant’s defense system, specifically the biochemical pathways involved in the production of peroxidases, H2O2, and flavonoids . These components play a crucial role in the plant’s defense against pests, particularly piercing-sucking insects .
Mode of Action
It directly triggers the formation of flavonoid polymers . This modulation and triggering result in an increased deposition of phenolic polymers in the plant’s parenchyma cells .
Biochemical Pathways
The biochemical pathways affected by 4-FPA include the auxin signaling pathway, the H2O generation and scavenging system, and the phenylpropanoid pathway . These pathways are crucial for the plant’s defense mechanism and are strongly up-regulated by 4-FPA .
Pharmacokinetics
It is known that 4-fpa can be absorbed by the plant through its roots, stems, leaves, flowers, and fruits .
Result of Action
The action of 4-FPA results in an increased resistance of plants to piercing-sucking insect pests . The increased deposition of phenolic polymers in the plant’s parenchyma cells is associated with a decreased capacity of insects like the white-backed planthopper (WBPH) Sogatella furcifera to reach the plant phloem . This leads to a reduction in the abundance of, and damage caused by, insect pests .
Action Environment
The action, efficacy, and stability of 4-FPA can be influenced by various environmental factors. It is known, though, that the application of 4-FPA in the field enhances crop yield by reducing the abundance of, and damage caused by, insect pests .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline has shown DNA-cleaving and pro-apoptotic properties in cancer cells, as well as selectivity and non-mutagenicity in tests with Drosophila melanogaster . This suggests that it could be a promising prodrug for anticancer therapy .
properties
IUPAC Name |
2-(4-fluorophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIULCVFFJJYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193510 | |
Record name | 4-Fluorophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
405-79-8 | |
Record name | 4-Fluorophenoxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorophenoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 405-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorophenoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Fluorophenoxyacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9SUJ92N8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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